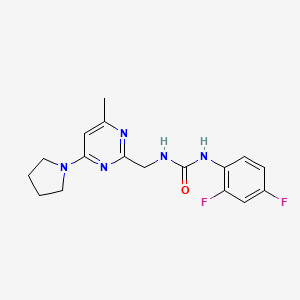

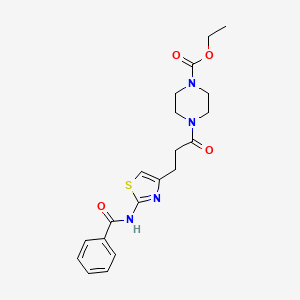

Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves interactions between specific acetate derivatives and various arylidinemalononitrile derivatives in solutions like ethanol/TEA at room temperature, leading to the formation of complex structures such as ethyl iminothiazolopyridine-4-carboxylate and amino-imino derivatives. These processes highlight the reactivity of the furan and benzothiazole moieties under mild conditions (Mohamed, 2014).

Molecular Structure Analysis

Molecular structure determinations of similar compounds, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, reveal associations via hydrogen bonding, indicating the potential for complex intermolecular interactions within related molecules. These analyses are crucial for understanding the compound's reactivity and binding capabilities (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The reactivity of furan-2-carbonyl chloride with various reactants, leading to the formation of thioamides and subsequent oxidization to produce compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrates the versatile chemical behavior and potential for electrophilic substitution reactions within this class of compounds (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

Investigations into the physical properties, such as crystalline structure and hydrogen bonding patterns, of related molecules offer insights into the stability and solubility of ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate. These aspects are essential for its application in further chemical syntheses and material science (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards electrophiles and the potential for forming diverse derivatives, underscore the compound's utility in synthetic organic chemistry. The ability to undergo transformations such as nitration, bromination, and acylation expands its application in creating novel compounds with varied biological and chemical properties (Aleksandrov & El’chaninov, 2017).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of novel compounds related to Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate, emphasizing their potential antimicrobial activities. For example, the synthesis of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones involved converting Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into a series of compounds that were screened for antimicrobial activity, highlighting the relevance of such structures in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Analytical and Spectral Studies

The study of furan ring-containing organic ligands, including compounds related to this compound, has been significant in understanding their chelating properties and potential antimicrobial activities. The synthesis and characterization of such ligands, and their metal complexes, provide insights into their structural properties and biological activities, contributing to the development of new materials with potential applications in biomedicine and materials science (Patel, 2020).

Anticancer and Immunomodulatory Activities

Compounds structurally related to this compound have been evaluated for their potential anticancer and immunomodulatory activities. For instance, derivatives of Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate showed significant inhibitory effects on LPS-stimulated NO generation, indicating potential applications in cancer therapy and immune response modulation (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Novel Synthetic Pathways and Biological Evaluation

The development of novel synthetic pathways for related compounds has led to the discovery of new molecules with potential biological activities. For example, the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives demonstrated operational simplicity and environmentally benign conditions, with the synthesized compounds showing promising antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Mécanisme D'action

Target of action

Furan derivatives have been found to interact with a variety of targets in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Furan derivatives have been found to affect a wide range of biochemical pathways due to their broad range of potential targets .

Pharmacokinetics

The presence of the furan ring in the molecule could potentially improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives have been found to have a wide range of effects, including antibacterial, antifungal, antiviral, and antineoplastic activities .

Propriétés

IUPAC Name |

ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-3-21-15(20)10-6-7-11-13(9-10)23-16(18(11)2)17-14(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTBEXZVVJLYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)